![molecular formula C8H7Cl3O2S B14638606 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene CAS No. 54812-35-0](/img/structure/B14638606.png)
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C8H7Cl3O2S It is characterized by a benzene ring substituted with a methyl group and a trichloromethylsulfonyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of toluene with trichloromethyl sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The trichloromethylsulfonyl group can be reduced to form different sulfonyl derivatives, while oxidation can lead to the formation of sulfone compounds.
Nucleophilic Substitution: The chlorine atoms in the trichloromethyl group can be substituted by nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene involves its ability to act as an electrophile in chemical reactions. The trichloromethylsulfonyl group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-[(trichloromethyl)sulfonyl]benzene can be compared with other similar compounds such as:
1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
1-Methyl-4-[(dichloromethyl)sulfonyl]benzene:
1-Methyl-4-[(chloromethyl)sulfonyl]benzene: This compound has only one chlorine atom, making it less reactive compared to the trichloromethyl derivative.
The uniqueness of this compound lies in its specific reactivity due to the trichloromethylsulfonyl group, which provides distinct advantages in certain synthetic applications.
Eigenschaften
CAS-Nummer |
54812-35-0 |
|---|---|
Molekularformel |
C8H7Cl3O2S |
Molekulargewicht |
273.6 g/mol |
IUPAC-Name |
1-methyl-4-(trichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7Cl3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
InChI-Schlüssel |
LASZABPJPZSHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
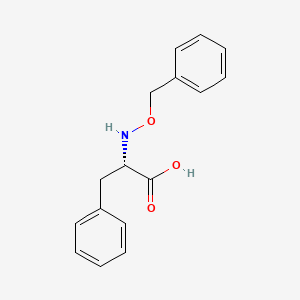
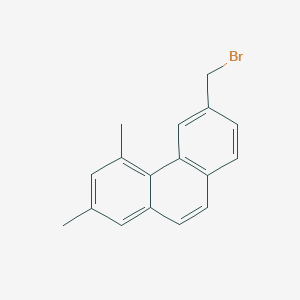
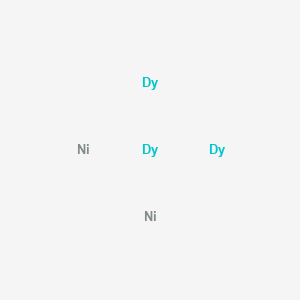
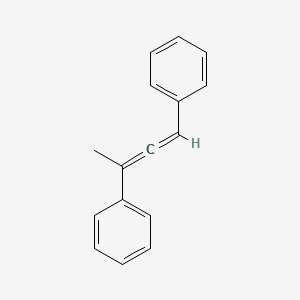

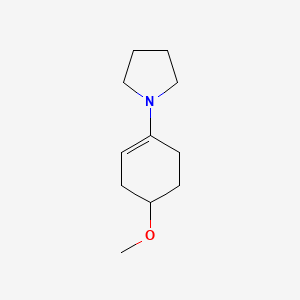
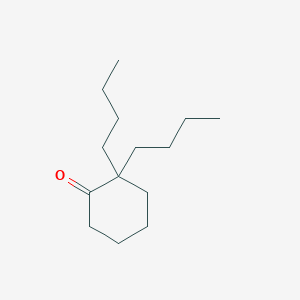
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
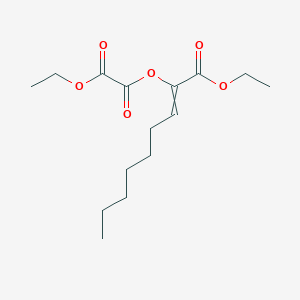
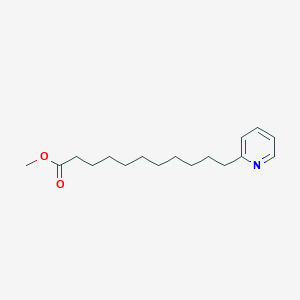
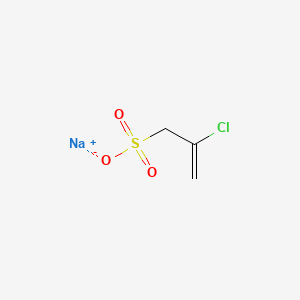
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
